2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl to produce a key intermediate. The final compound is obtained through a series of reactions involving meta-aminobenzoic acid and morpholine .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a TRK inhibitor.
Mechanism of Action
The mechanism of action of 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinase, inhibiting its activity and thereby preventing the proliferation and differentiation of cancer cells. This interaction triggers downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Quinolinyl-pyrazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a TRK inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)9-7-3-2-4-11-10(7)13(12-9)5-8(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
KYIMOJZAVIHMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=CC=N2)CC(=O)O |
Origin of Product |
United States |
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